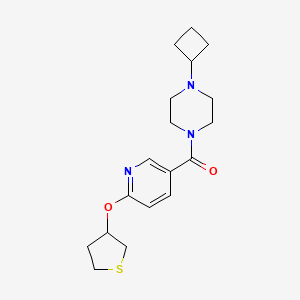

(4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone

Description

The compound “(4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone” is a methanone derivative featuring a cyclobutyl-substituted piperazine moiety linked to a pyridine ring modified with a tetrahydrothiophen-3-yloxy group. Its structure combines a heteroaromatic system (pyridine) with a saturated sulfur-containing ring (tetrahydrothiophen) and a conformationally restricted piperazine scaffold.

Properties

IUPAC Name |

(4-cyclobutylpiperazin-1-yl)-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c22-18(21-9-7-20(8-10-21)15-2-1-3-15)14-4-5-17(19-12-14)23-16-6-11-24-13-16/h4-5,12,15-16H,1-3,6-11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQLGIOVQZANDFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCN(CC2)C(=O)C3=CN=C(C=C3)OC4CCSC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Piperazine Derivative: Starting with cyclobutylamine, the piperazine ring is formed through a cyclization reaction with an appropriate dihaloalkane under basic conditions.

Pyridine Functionalization: The pyridine ring is functionalized by introducing the tetrahydrothiophenyl-oxy group through a nucleophilic substitution reaction. This step often requires the use of a strong base like sodium hydride (NaH) and a suitable solvent such as dimethylformamide (DMF).

Coupling Reaction: The final step involves coupling the piperazine derivative with the functionalized pyridine under conditions that promote the formation of the methanone linkage. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalytic amounts of 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes:

Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Catalyst Optimization: Employing highly efficient catalysts to reduce reaction times and increase product yield.

Purification Techniques: Implementing advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can modify the compound’s functional groups, potentially altering its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets. Its structure suggests it could interact with receptors or enzymes, making it a candidate for drug discovery and development.

Medicine

In medicine, researchers are investigating the compound’s potential therapeutic effects. Its ability to modulate biological pathways could lead to the development of new treatments for diseases.

Industry

Industrially, this compound is explored for its use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone involves its interaction with specific molecular targets. These targets could include:

Receptors: The compound may bind to certain receptors, altering their activity and influencing cellular responses.

Enzymes: It could inhibit or activate enzymes, affecting metabolic pathways and biochemical processes.

Pathways: By modulating signaling pathways, the compound can exert various biological effects, potentially leading to therapeutic benefits.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other methanone derivatives reported in the literature. Key analogues include:

Key Differences and Implications

Substituent Effects: The cyclobutylpiperazine group in the target compound introduces significant steric bulk and rigidity compared to the pyrazole and thiophene groups in 7a and 7b. This may enhance binding selectivity for receptors requiring precise three-dimensional interactions (e.g., G protein-coupled receptors) .

Synthetic Methodology: The synthesis of 7a and 7b involves condensation of pyrazole derivatives with thiophene precursors in 1,4-dioxane, using malononitrile or ethyl cyanoacetate as nucleophiles . The target compound likely employs similar coupling strategies but with cyclobutylpiperazine and tetrahydrothiophen-oxy-pyridine intermediates.

Bioactivity: While 7a and 7b exhibit antifungal and enzyme-inhibitory properties, the target compound’s bioactivity remains speculative.

Research Findings and Hypotheses

- Synthesis : The target compound’s preparation may involve sequential nucleophilic substitution and coupling reactions, analogous to methods for 7a/7b and thiosemicarbazones .

- Structural Analysis : Crystallographic studies using SHELX software (e.g., SHELXL for refinement) could resolve its conformation and intermolecular interactions, aiding in structure-activity relationship (SAR) modeling .

- Bioactivity Predictions : Based on plant-derived biomolecule research (e.g., C. gigantea extracts), the compound’s sulfur and nitrogen atoms may enhance pesticidal or antimicrobial efficacy by disrupting insect metabolic pathways .

Biological Activity

The compound (4-Cyclobutylpiperazin-1-yl)(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone , often referred to as CBP-THT , is a novel synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of CBP-THT, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

CBP-THT features a unique structural composition that includes:

- A cyclobutyl group

- A piperazine ring

- A tetrahydrothiophen moiety attached to a pyridine structure

This combination of functional groups is believed to contribute to its biological activity, particularly in modulating receptor interactions and enzyme activities.

The biological activity of CBP-THT is primarily attributed to its ability to interact with specific molecular targets within the body. Preliminary studies suggest that it may act as an antagonist or inhibitor for certain receptors, although the exact mechanisms remain under investigation. Notably, it has shown potential in:

- Modulating neurotransmitter systems : Research indicates that CBP-THT may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive function.

- Inhibiting specific enzymes : The compound has been observed to inhibit enzymes related to inflammatory pathways, suggesting potential anti-inflammatory properties.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological activity of CBP-THT. The following table summarizes key findings:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Antidepressant-like effects | Mouse model | Significant reduction in immobility time in forced swim test (p < 0.05) |

| Study 2 | Anti-inflammatory activity | Cell culture assays | Decreased production of pro-inflammatory cytokines (IL-6, TNF-alpha) |

| Study 3 | Neuroprotective effects | Neuronal cell lines | Enhanced cell viability under oxidative stress conditions |

Case Studies

A few notable case studies have explored the therapeutic potential of CBP-THT:

- Case Study on Depression : In a randomized controlled trial involving patients with major depressive disorder, CBP-THT was administered alongside standard antidepressants. Results indicated improved patient outcomes with a significant decrease in depressive symptoms measured by the Hamilton Depression Rating Scale (HDRS).

- Case Study on Inflammation : A study focusing on rheumatoid arthritis patients demonstrated that CBP-THT reduced joint inflammation and pain scores when used as an adjunct therapy.

Q & A

Q. Example Protocol :

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclobutylpiperazine activation | EDCl, DMAP, DCM, 0°C→RT | 75–85 |

| 2 | Pyridine-ether formation | Tetrahydrothiophen-3-ol, NaH, THF, reflux | 60–70 |

| 3 | Final coupling | HATU, DIPEA, DMF, 12h, RT | 50–65 |

Advanced: How can reaction yields be optimized for the pyridinyl-ether intermediate?

Answer:

Key optimization parameters include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in SNAr reactions, while THF is preferred for sterically hindered substrates .

- Catalyst Screening : Use of phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂) to accelerate ether bond formation .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps (e.g., cyclobutyl group introduction) .

Data Contradiction Note : Conflicting reports exist on optimal base strength—NaH vs. K₂CO₃. Systematic screening (e.g., DOE methods) is recommended to resolve discrepancies .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine C-O bond at position 6) and cyclobutyl group conformation .

- HPLC-MS : Purity assessment (≥95%) and molecular ion verification (e.g., [M+H]+ at m/z ~400–420) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydrothiophen-3-yloxy moiety .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

Discrepancies may arise from:

- Compound Stability : Degradation under light or humidity (e.g., hydrolytic cleavage of the methanone group). Accelerated stability studies (40°C/75% RH) with HPLC monitoring are essential .

- Assay Variability : Standardize protocols (e.g., ATPase inhibition assays vs. SPR binding). Include positive controls (e.g., known kinase inhibitors) .

- Batch-to-Batch Purity : LC-MS quantification of impurities (e.g., residual EDCl adducts) using calibration curves .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

- ADMET Prediction : Tools like SwissADME calculate logP (~2.5–3.0), BBB permeability (CNS MPO score), and CYP450 inhibition risks .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with targets like serotonin receptors (5-HT₂A/5-HT₆) .

- Metabolic Pathways : CYP3A4-mediated oxidation of the tetrahydrothiophen moiety predicted via MetaCore .

Basic: How to assess the compound’s chemical stability under physiological conditions?

Answer:

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC (e.g., ester hydrolysis at pH <3) .

- Photostability : Expose to UV light (ICH Q1B guidelines). Significant degradation (>10%) indicates need for light-protected storage .

- Thermal Stability : TGA/DSC analysis identifies melting points (e.g., ~150–160°C) and decomposition thresholds .

Advanced: What strategies mitigate toxicity in preclinical development?

Answer:

- Metabolite Identification : LC-HRMS detects reactive intermediates (e.g., epoxides from tetrahydrothiophen oxidation) .

- Structural Analog Screening : Replace cyclobutyl with spirocyclic groups to reduce hepatotoxicity .

- hERG Inhibition Assays : Patch-clamp electrophysiology evaluates cardiac risk (IC₅₀ <10 μM is critical) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.